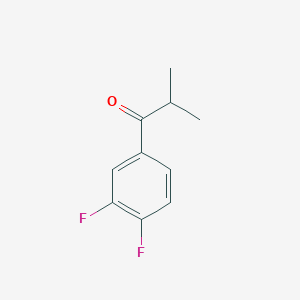

1-(3,4-Difluorophenyl)-2-methylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSMJBRPOTYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913719-93-4 | |

| Record name | 1-(3,4-difluorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(3,4-Difluorophenyl)-2-methylpropan-1-one

The most established and direct method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a powerful tool for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.comorganic-chemistry.org

The primary precursors for the synthesis of this compound via Friedel-Crafts acylation are:

1,2-Difluorobenzene: The aromatic substrate.

Isobutyryl chloride (2-methylpropanoyl chloride) or Isobutyric anhydride: The acylating agent.

A Lewis acid catalyst: Typically, aluminum chloride (AlCl₃) is used. masterorganicchemistry.com

The reaction proceeds through a well-defined mechanism. Initially, the Lewis acid catalyst coordinates to the halogen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.comkhanacademy.org This acylium ion is resonance-stabilized. Subsequently, the π-electron system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. wikipedia.orgbyjus.com The reaction concludes with the deprotonation of the arenium ion, typically by the AlCl₄⁻ complex, which regenerates the aromatic ring and the Lewis acid catalyst, yielding the final ketone product. wikipedia.org

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions. Unlike Friedel-Crafts alkylation, the ketone product can form a complex with the Lewis acid catalyst. organic-chemistry.orgwikipedia.org Consequently, a stoichiometric amount of the catalyst is often required to drive the reaction to completion. The complex is then hydrolyzed during aqueous workup to release the final product.

Optimization strategies involve the careful selection of catalysts, solvents, and temperature. While AlCl₃ is common, other Lewis acids can be employed. The choice of solvent is also critical, with chlorinated solvents or nitrobenzene often used. The temperature must be controlled to prevent side reactions.

Table 1: General Conditions for Friedel-Crafts Acylation

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Zinc(II) salts | To generate the electrophilic acylium ion. sigmaaldrich.comwikipedia.org |

| Stoichiometry | Stoichiometric or excess amounts of catalyst are often needed. | To overcome product-catalyst complexation. organic-chemistry.org |

| Solvent | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane, Carbon disulfide (CS₂) | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side products. |

Recent advancements have explored "greener" methodologies, including the use of solid acid catalysts like zeolites or performing the reaction in alternative media such as ionic liquids to enhance efficiency and simplify purification. sigmaaldrich.com

Novel Synthetic Approaches and Methodological Advancements for Related Analogues

Research into the synthesis of fluorinated aromatics has led to the development of novel methods for compounds structurally related to this compound. For instance, patent literature describes the synthesis of 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one , a key intermediate for pharmaceuticals, by reacting 1,2-difluorobenzene with 3-chloropropionyl chloride. googleapis.comgoogle.comgoogle.com This highlights the versatility of the Friedel-Crafts reaction for creating various difluorophenyl ketones.

Other advanced strategies focus on the transformation of existing fluoroalkyl ketones. A recently reported method involves a carbene-initiated rearrangement of fluoroalkyl N-triftosylhydrazones. This approach uses silver carbenes to trigger a cascade of C-F bond cleavage and C-C bond formation, providing access to a diverse range of α,α-difluoro-γ,δ-unsaturated ketones. nih.gov Furthermore, biocatalytic methods, such as the asymmetric reduction of precursor ketones using recombinant E. coli cells, have been developed for producing chiral alcohols derived from related ketone structures, demonstrating the potential for stereoselective synthesis. nih.gov

Table 2: Examples of Synthetic Approaches for Related Analogues

| Product Analogue | Precursors | Key Reagents/Method | Reference |

|---|---|---|---|

| 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one | 1,2-Difluorobenzene, 3-chloropropionyl chloride | AlCl₃ (Friedel-Crafts Acylation) | googleapis.comgoogle.com |

| α,α-difluoro-γ,δ-unsaturated ketones | Fluoroalkyl N-triftosylhydrazones, β,γ-unsaturated alcohols | Silver carbene-initiated rearrangement | nih.gov |

Chemical Reactivity Profiles and Mechanistic Studies

The chemical reactivity of this compound is dictated by the electrophilic nature of the ketone's carbonyl carbon and the substitution patterns on the aromatic ring.

The carbonyl group (C=O) of the ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further enhanced by the electron-withdrawing nature of the 3,4-difluorophenyl group. Consequently, the ketone is susceptible to attack by various nucleophiles.

Common reactions at the ketone moiety include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition-Elimination Reactions: The ketone can react with amine derivatives, such as 2,4-dinitrophenylhydrazine (Brady's reagent), in a condensation reaction. This type of reaction proceeds via a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone, which is often a brightly colored crystalline solid. libretexts.orgchemguide.co.uk This reaction serves as a classical chemical test for aldehydes and ketones.

Biocatalytic Transformations: Studies on related α-fluoroketones have shown that they can undergo promiscuous reactions catalyzed by enzymes like transaminases, leading to hydrodefluorination. researchgate.net This indicates the potential for enzymatic modification at or near the ketone functional group.

Further functionalization of the 3,4-difluorophenyl ring can be achieved through electrophilic aromatic substitution (SEAr). The outcome of these reactions is controlled by the directing effects of the substituents already present on the ring: the acyl group and the two fluorine atoms. wikipedia.org

Directing Effects:

The acyl group (-C(O)CH(CH₃)₂) is a powerful electron-withdrawing group due to both induction and resonance. It is a deactivating group, making the ring less reactive towards electrophiles than benzene, and it is a meta-director . total-synthesis.com

The fluorine atoms (-F) are also deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can be donated through resonance to stabilize the positive charge in the arenium ion intermediate. wikipedia.org

The regioselectivity of an SEAr reaction on this compound is determined by the competition between these effects. The strong deactivating nature of the acyl group dominates, making substitution challenging. When substitution does occur, the electrophile is directed to the positions meta to the acyl group (positions 2 and 6) and ortho or para to the fluorine atoms. The most likely position for substitution would be C-6, which is meta to the acyl group and ortho to the fluorine at C-4.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -C(O)R | 1 | Inductively and Resonantly Withdrawing | Deactivating | Meta |

| -F | 3 | Inductively Withdrawing, Resonantly Donating | Deactivating | Ortho, Para |

Typical SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄), which would introduce nitro (-NO₂), bromo (-Br), or sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring, guided by these directing principles. byjus.commasterorganicchemistry.com

Stereoselective and Asymmetric Synthesis Considerations

The prochiral nature of the carbonyl group in this compound allows for the stereoselective and asymmetric synthesis of chiral alcohols, which are valuable intermediates in the production of pharmaceuticals. The primary transformation in this context is the asymmetric reduction of the ketone to yield either the (R)- or (S)-enantiomer of 1-(3,4-difluorophenyl)-2-methylpropan-1-ol.

Various methods are employed to achieve high enantioselectivity in this reduction. mdpi.comwikipedia.orgresearchgate.net One of the most common approaches is the use of chiral catalysts in conjunction with a reducing agent like borane or its derivatives. mdpi.comwikipedia.org Oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the asymmetric reduction of prochiral ketones. mdpi.com The choice of the chiral amino alcohol from which the catalyst is derived dictates the stereochemical outcome of the reduction, allowing for predictable synthesis of the desired enantiomer.

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical catalysis. nih.govmdpi.com Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with exceptional chemo-, regio-, and stereoselectivity. researchgate.netnih.gov For instance, secondary ADH from Thermoanaerobacter pseudethanolicus (TeSADH) has been used for the asymmetric reduction of related 2-haloacetophenones, demonstrating the potential for enzymatic reduction of this compound. nih.gov The stereopreference of these enzymes can often be predicted by Prelog's rule, although anti-Prelog enzymes are also known and can provide access to the opposite enantiomer. mdpi.com The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor, highlights the pharmaceutical relevance of asymmetric reductions of similar difluorophenyl ketones. nih.gov

Below is a table summarizing catalytic systems used for asymmetric ketone reduction:

| Catalyst/Method | Reducing Agent | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH3) or Catecholborane | Predictable stereochemistry based on catalyst configuration. mdpi.com | Often >90% |

| Transition Metal Catalysts (Ru, Rh, Ir) with Chiral Ligands | H2, Isopropanol, or Formic Acid | Used in asymmetric hydrogenation and transfer hydrogenation. wikipedia.orgresearchgate.net | Can reach >99% |

| Alcohol Dehydrogenases (ADHs) | NAD(P)H (regenerated in situ) | High selectivity, mild reaction conditions, environmentally benign. nih.govmdpi.com | Often >99% |

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be broadly categorized into changes in the aromatic ring, variations of the alkyl side chain, and the formation of more complex heterocyclic structures.

Modification of the Aromatic Ring System

The 3,4-difluorophenyl moiety is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the para-carbonyl group. chemistrysteps.comwikipedia.orglibretexts.org This reaction allows for the selective replacement of one of the fluorine atoms with various nucleophiles. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the ability of the carbonyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance. chemistrysteps.commasterorganicchemistry.com

Common nucleophiles used in SNAr reactions on activated difluorobenzene systems include alkoxides, phenoxides, thiophenoxides, and amines. chemistrysteps.comresearchgate.net Such modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. For example, replacing a fluorine atom with a morpholine or piperazine group can improve solubility and introduce new interaction points for biological targets. The relative reactivity of aryl halides in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. libretexts.orgmasterorganicchemistry.com

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| RO⁻ (Alkoxide) | Ether | Modulating lipophilicity |

| R₂NH (Secondary Amine) | Tertiary Amine | Improving solubility, adding basic center |

| RS⁻ (Thiolate) | Thioether | Introducing soft-atom interactions |

| N₃⁻ (Azide) | Azide | Precursor for amines or triazoles |

Variations in the Alkyl Side Chain

Synthetic strategies to achieve this variation typically involve starting from different carboxylic acid derivatives in a Friedel-Crafts acylation reaction with 1,2-difluorobenzene. Alternatively, α-alkylation of a simpler ketone, such as 1-(3,4-difluorophenyl)ethanone, could be employed, though this may be less direct for branched chains. For instance, replacing the isobutyl group with smaller (e.g., ethyl, propyl) or larger, more complex cyclic or acyclic groups can be explored to probe the steric tolerance of a biological target.

Formation of Heterocyclic Conjugates

The carbonyl group of this compound is a key functional handle for the construction of various heterocyclic ring systems. Pyrazoles and isoxazoles are two important classes of heterocycles frequently found in biologically active compounds, and they can be synthesized from ketone precursors. mdpi.comnih.govmdpi.com

The general strategy involves converting the ketone into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Pyrazole Synthesis: A common method for pyrazole synthesis is the condensation of a 1,3-diketone with a hydrazine derivative. nih.govmdpi.comdergipark.org.tryoutube.com this compound can be converted to a 1,3-diketone, such as 1-(3,4-difluorophenyl)-4-methyl-1,3-pentanedione, by condensation with an ester (e.g., ethyl acetate) under basic conditions. Subsequent reaction with hydrazine or a substituted hydrazine yields the corresponding pyrazole. nih.govdergipark.org.tr

Isoxazole Synthesis: Isoxazoles are similarly prepared from 1,3-dicarbonyl compounds, but by using hydroxylamine instead of hydrazine. organic-chemistry.orgnih.govyoutube.com The reaction proceeds through the formation of an oxime intermediate followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

These reactions allow for the incorporation of the 3,4-difluorophenyl motif into a five-membered heterocyclic ring, creating a new molecular scaffold for further biological evaluation.

| Heterocycle | Key Reagent | Intermediate from Ketone | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) or Substituted Hydrazine | 1,3-Diketone | nih.govmdpi.comyoutube.com |

| Isoxazole | Hydroxylamine (H₂NOH) | 1,3-Diketone | organic-chemistry.orgnih.govyoutube.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For 1-(3,4-Difluorophenyl)-2-methylpropan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques offers a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

The isopropyl group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The chemical shift of the methine proton is typically observed further downfield due to the deshielding effect of the adjacent carbonyl group. The coupling between the methine proton and the methyl protons results in the characteristic septet multiplicity for the CH signal and a doublet for the CH₃ signal, adhering to the n+1 rule.

The 3,4-difluorophenyl group displays a more complex pattern in the aromatic region of the spectrum. The three aromatic protons are chemically non-equivalent and exhibit splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms. This results in a series of multiplets, the precise chemical shifts and coupling constants of which are critical for confirming the substitution pattern of the aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | [Data not available] | Multiplet | [Data not available] |

| Aliphatic CH | [Data not available] | Septet | [Data not available] |

| Aliphatic CH₃ | [Data not available] | Doublet | [Data not available] |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are generalized representations.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. In the case of this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon (C=O) is typically the most deshielded and appears at the lowest field (highest ppm value) in the spectrum. The carbons of the aromatic ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. The carbon-fluorine couplings (¹JCF, ²JCF, etc.) can also be observed, providing further structural confirmation. The aliphatic carbons of the isopropyl group, the methine (CH) and the two equivalent methyl (CH₃) carbons, will resonate in the upfield region of the spectrum.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | [Data not available] |

| Aromatic C-F | [Data not available] |

| Aromatic C-H | [Data not available] |

| Aromatic C-ipso | [Data not available] |

| Aliphatic CH | [Data not available] |

| Aliphatic CH₃ | [Data not available] |

Note: Specific chemical shift values are dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are generalized representations.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms within a molecule. americanelements.com Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it is an excellent nucleus for NMR studies. americanelements.com The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from non-equivalent fluorine atoms. americanelements.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms at the C-3 and C-4 positions of the phenyl ring. The chemical shifts of these fluorine atoms will be influenced by their position relative to the carbonyl group and each other. Furthermore, coupling between the two fluorine atoms (³JFF) and coupling to the aromatic protons (³JHF and ⁴JHF) will result in characteristic splitting patterns, providing unambiguous evidence for the 3,4-disubstitution pattern.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum would show cross-peaks connecting the methine proton signal to the methine carbon signal, and the methyl proton signal to the methyl carbon signal. Similarly, the aromatic proton signals would be correlated with their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₁₀H₁₀F₂O. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) and Chemical Ionization (CI) are two common methods for ionizing molecules in the gas phase.

Electron Ionization (EI): In EI mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule. This process forms a positively charged radical cation known as the molecular ion (M•+). Due to the high energy involved, the molecular ion is often energetically unstable and undergoes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural identification. For this compound (molecular formula C₁₀H₁₀F₂O, molecular weight 184.18 g/mol ), the EI spectrum is expected to show a molecular ion peak at an m/z of 184.

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. In this method, a reagent gas (such as methane (B114726) or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule, [M+H]⁺. This species is more stable than the radical cation formed in EI, so the resulting mass spectrum is simpler, often dominated by the [M+H]⁺ peak. For this compound, CI would be expected to produce a prominent peak at an m/z of 185.

Fragmentation Pathway Elucidation

The fragmentation patterns observed in mass spectrometry, particularly with Electron Ionization, are crucial for elucidating the structure of a molecule. The fragmentation of the molecular ion (M•+) of this compound is predicted to be dominated by characteristic cleavages adjacent to the carbonyl group, a process known as α-cleavage. miamioh.edu

The primary fragmentation pathways are:

Loss of an Isopropyl Radical: Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u). This pathway forms the stable 3,4-difluorobenzoyl cation, which is expected to be a major peak in the spectrum.

Loss of a 3,4-Difluorophenyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of a 3,4-difluorophenyl radical (•C₆H₃F₂, mass 113 u). This results in the formation of the isobutyryl cation.

Secondary Fragmentation: The 3,4-difluorobenzoyl cation (m/z 141) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule (mass 28 u), yielding the 3,4-difluorophenyl cation. researchgate.net

A summary of the predicted key fragments is provided in the table below.

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 184 | [C₁₀H₁₀F₂O]•+ | Molecular Ion (M•+) |

| 141 | [C₇H₃F₂O]⁺ | α-cleavage: M•+ - •CH(CH₃)₂ |

| 113 | [C₆H₃F₂]⁺ | Secondary fragmentation: [C₇H₃F₂O]⁺ - CO |

| 71 | [C₄H₇O]⁺ | α-cleavage: M•+ - •C₆H₃F₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. For this compound, the key functional groups are the aromatic ring, the ketone carbonyl group, the alkyl (isopropyl) group, and the carbon-fluorine bonds.

The predicted characteristic IR absorption bands are:

C=O Stretch: Aromatic ketones typically show a strong, sharp absorption band for the carbonyl (C=O) stretch. Due to conjugation with the phenyl ring, this peak is expected to appear at a lower wavenumber than for a simple aliphatic ketone, likely in the range of 1685-1666 cm⁻¹. orgchemboulder.compg.edu.pllibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while aliphatic (isopropyl) C-H stretches appear as stronger bands just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-F Stretches: Carbon-fluorine bonds give rise to very strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 3000-2850 | C-H Stretch | Alkyl (Isopropyl) | Strong |

| 1685-1666 | C=O Stretch | Aromatic Ketone | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1300-1100 | C-F Stretch | Aryl Fluoride | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, absorb UV or visible light to promote electrons to higher energy orbitals.

The key chromophore in this molecule is the benzoyl group, where the carbonyl group is conjugated with the difluorophenyl ring. This conjugation leads to predictable electronic transitions:

π → π Transition:* This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It results in a strong absorption band, typically observed at shorter wavelengths (e.g., ~200-280 nm).

n → π Transition:* This transition involves promoting a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are "forbidden" and thus result in a much weaker absorption band at a longer wavelength, generally in the 270-300 nm range for ketones. masterorganicchemistry.com

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~240-280 | π → π | Conjugated Phenyl-Carbonyl | High |

| ~280-320 | n → π | Carbonyl (C=O) | Low |

X-ray Diffraction Studies for Crystalline Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles.

No published crystal structure for this compound could be identified from the available search results. However, if such a study were performed, it would provide invaluable structural information. For example, analysis of aromatic ketones by X-ray diffraction reveals details about steric and electronic effects on the molecular conformation. kpi.ua Key structural parameters that would be determined include:

The planarity of the 3,4-difluorophenyl ring.

Precise bond lengths for C=O, C-F, C-C, and C-H bonds.

The bond angles around the carbonyl carbon and within the aromatic ring.

The torsional (dihedral) angle between the plane of the aromatic ring and the plane of the carbonyl group, which indicates the degree of rotational freedom and steric hindrance.

Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking, which govern the crystal packing. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. mdpi.comresearchgate.net This approach is centered on the electron density of a system, providing a computationally efficient method to determine various molecular properties.

The initial step in computational analysis involves geometry optimization, a process to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3,4-Difluorophenyl)-2-methylpropan-1-one, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis would further explore the energy landscape of the molecule by examining the rotation around single bonds, such as the bond connecting the carbonyl group to the difluorophenyl ring and the bond between the carbonyl carbon and the isopropyl group. This analysis would identify various conformers and their relative stabilities, providing insight into the molecule's flexibility and preferred shapes.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length (Å) | C=O | ~1.21 |

| C-C (carbonyl-isopropyl) | ~1.52 | |

| C-C (carbonyl-ring) | ~1.49 | |

| C-F | ~1.35 | |

| Bond Angle (°) | C-CO-C | ~118 |

| O=C-C (isopropyl) | ~121 | |

| O=C-C (ring) | ~121 | |

| Dihedral Angle (°) | C-C-C=O | Varies with conformation |

Note: These values are illustrative and would be precisely determined by DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ajchem-a.commdpi.com These calculations simulate the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

The calculated frequencies and their intensities can be correlated with experimental spectroscopic data, aiding in the structural characterization of the compound. For this compound, characteristic vibrational modes would include the C=O stretching frequency, C-H stretching and bending modes of the aromatic ring and the isopropyl group, and C-F stretching vibrations. ajchem-a.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1700 - 1720 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 - 3100 |

| Aliphatic C-H Stretch | Isopropyl Group | ~2870 - 2960 |

| C-F Stretch | Difluorophenyl | ~1100 - 1250 |

Note: These are typical ranges and would be specifically calculated.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. schrodinger.com

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific energy values would be determined through DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. The hydrogen atoms and the regions near the fluorine atoms might exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govwisc.edu This method allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma and pi bonds).

Theoretical Reactivity Descriptors and Global Reactivity Indices

Theoretical reactivity descriptors, derived from the conceptual framework of Density Functional Theory, are instrumental in predicting the chemical behavior of a molecule. These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity.

Illustrative Global Reactivity Indices for this compound

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.50 | - |

| LUMO Energy | ELUMO | -1.20 | - |

| Energy Gap | ΔE | 6.30 | ELUMO - EHOMO |

| Chemical Potential | μ | -4.35 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | 3.15 | (ELUMO - EHOMO) / 2 |

| Global Softness | S | 0.317 | 1 / (2η) |

| Electrophilicity Index | ω | 3.00 | μ² / (2η) |

Note: The values in this table are illustrative and based on typical results for similar aromatic ketones from computational studies. They are intended to represent the type of data generated from DFT calculations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, from which the chemical shifts are derived. These theoretical predictions are invaluable for assigning signals in experimental spectra and for understanding how the electronic environment of each nucleus influences its resonance frequency.

For this compound, theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. The accuracy of these predictions is generally high, especially when the calculations account for solvent effects, for instance, by using a Polarizable Continuum Model (PCM). The predicted shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C.

The following table provides illustrative predicted NMR chemical shifts for this compound, which would be expected from DFT calculations.

Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | Aromatic CH | 7.2 - 7.8 |

| CH (isopropyl) | ~3.5 | |

| CH3 (isopropyl) | ~1.1 | |

| 13C | C=O (carbonyl) | ~205 |

| Aromatic C-F | 150 - 155 (with C-F coupling) | |

| Aromatic C-H | 115 - 130 | |

| CH (isopropyl) | ~35 | |

| CH3 (isopropyl) | ~18 | |

| 19F | F at C3 | -135 to -140 |

| F at C4 | -145 to -150 |

Note: The values in this table are illustrative and represent typical chemical shift ranges expected for this molecule based on computational predictions for similar structures. The exact values would depend on the specific computational method and parameters used.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The study of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronics, including optical switching and data storage. Computational chemistry offers a route to predict the NLO response of a molecule, primarily through the calculation of polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response.

For this compound, the presence of the electron-withdrawing difluorophenyl ring conjugated with the carbonyl group can lead to intramolecular charge transfer, a key factor for NLO activity. Theoretical calculations, typically at the DFT level, can quantify the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment (μ), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (βtot) are the key parameters derived from these calculations.

An illustrative set of theoretical NLO properties for this compound is presented in the table below.

Illustrative Theoretical Nonlinear Optical (NLO) Properties for this compound

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Dipole Moment | μ (Debye) | 3.5 D |

| Mean Polarizability | ⟨α⟩ (a.u.) | 120 |

| Total First Hyperpolarizability | βtot (a.u.) | 250 |

Note: The values in this table are illustrative and are based on typical computational results for aromatic ketones with similar structural features. They serve to indicate the expected NLO properties.

Investigation of Biological Interactions and Structure Activity Relationships Sar

In Vitro Biological Activity Profiling

While direct experimental data for 1-(3,4-Difluorophenyl)-2-methylpropan-1-one is absent, the potential for biological activity can be inferred from the behavior of analogous chemical structures.

Enzyme Inhibition Studies (e.g., Lipoxygenase (LOX), Acetylcholinesterase (AChE))

Enzyme inhibition is a common mechanism of action for therapeutic compounds. Acetylcholinesterase (AChE) and lipoxygenase (LOX) are frequent targets in drug discovery for neurodegenerative and inflammatory diseases, respectively.

Lipoxygenase (LOX) Inhibition: LOX enzymes are key players in the biosynthesis of inflammatory mediators. Compounds containing a ketone functional group, particularly chalcones and their derivatives, have been investigated as LOX inhibitors. The inhibitory potential often depends on the substitution pattern of the aromatic rings. While no specific IC50 values for this compound are documented, its general structure as a substituted aromatic ketone suggests that it could potentially interact with the active site of LOX, though its efficacy remains undetermined.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used to treat Alzheimer's disease. A vast range of chemical scaffolds can inhibit AChE. The inhibitory activity is highly dependent on the molecule's ability to bind to the catalytic or peripheral anionic site of the enzyme. Without experimental data, it is not possible to determine if this compound possesses the necessary structural features for effective AChE inhibition.

Antioxidant Activity Mechanisms (e.g., DPPH radical scavenging)

Antioxidant activity is the capacity of a compound to neutralize reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this property. The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Compounds containing difluorophenyl groups have been synthesized and evaluated for their antioxidant potential. For instance, some hydrazinecarbothioamide derivatives with a 2,4-difluorophenyl moiety have demonstrated good antioxidant activity in DPPH assays. nih.gov The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound would influence the electronic properties of the molecule, which could affect its ability to donate a hydrogen atom or electron. However, without experimental testing, its specific DPPH radical scavenging capacity (often reported as an EC50 or IC50 value) is unknown.

In Vitro Cytotoxicity and Antiproliferative Mechanisms

In vitro cytotoxicity assays measure a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Many compounds containing a difluorophenyl ketone structure are explored for their anticancer potential. For example, certain 1,3-diketone derivatives with difluorophenyl groups have shown low cytotoxicity against human neuroblastoma cell lines while also providing neuroprotection against oxidative stress. nih.gov The antiproliferative activity of such compounds is highly structure-dependent. The specific substitution pattern on the phenyl ring and the nature of the side chains are critical for activity against various cancer cell lines. There is no published data on the cytotoxicity of this compound against any specific cancer cell lines.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications.

Influence of Fluorine Substituents on Molecular Recognition and Activity

The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. molport.com

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. Placing fluorine atoms at positions prone to metabolic attack can increase a drug's half-life.

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties (pKa) of nearby functional groups, which can lead to stronger interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target. nih.gov

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which may lock it into a more biologically active shape.

In the case of this compound, the two fluorine atoms at the 3- and 4-positions of the phenyl ring would act as strong electron-withdrawing groups, significantly impacting the electron density of the aromatic ring and the adjacent carbonyl group. This electronic modulation would be a key determinant in its interaction with biological targets.

Impact of Aromatic Ring Substituents on Biological Potency

The type, position, and number of substituents on an aromatic ring can dramatically affect a compound's biological potency. Substituents influence the molecule's electronic properties (through inductive and resonance effects), lipophilicity, and steric profile.

Electronic Effects: Electron-withdrawing groups (like fluorine or nitro groups) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially influencing interactions with electron-rich pockets in a protein. Conversely, electron-donating groups (like methoxy (B1213986) or amino groups) increase the ring's electron density.

Steric Effects: The size of the substituent can influence how well the molecule fits into the binding site of a target protein. Bulky groups can cause steric hindrance, preventing optimal binding.

For analogues of this compound, replacing the difluoro substituents with other groups (e.g., chloro, methyl, methoxy) would systematically alter these properties, providing insight into the specific requirements for a particular biological activity.

Role of Alkyl Chain and Ketone Moiety Modifications

The structure of this compound, featuring a difluorinated phenyl ring, a ketone group, and an isopropyl group, suggests that modifications to the alkyl chain and ketone moiety would significantly impact its biological activity. Structure-activity relationship (SAR) studies on analogous compounds, particularly synthetic cathinones, have demonstrated that alterations to these structural features can profoundly influence their interaction with biological targets.

The ketone moiety is a critical pharmacophoric feature. Reduction of the ketone to a hydroxyl group would create a new chiral center and alter the compound's polarity and hydrogen bonding capabilities. This transformation would likely change its binding affinity and selectivity for various receptors and transporters. For instance, in the realm of synthetic cathinones, the presence and position of the keto group are crucial for their activity at monoamine transporters.

Modifications to the isopropyl group (the alkyl chain) would also be expected to modulate biological activity. Increasing or decreasing the size and branching of this alkyl group can affect how the molecule fits into a binding pocket. For example, altering the steric bulk at this position could enhance or diminish affinity for specific targets. SAR studies on related compounds have shown that even minor changes to the alkyl substituent can lead to significant differences in potency and selectivity. The difluorophenyl ring itself is a key feature, with the fluorine atoms influencing the electronic properties of the molecule and potentially enhancing metabolic stability.

Ligand-Target Interaction Analysis (In Vitro and Computational)

Receptor Binding and Modulation Studies (e.g., opioid receptors, transporter proteins)

While specific receptor binding data for this compound is not available, its structural similarity to certain psychoactive substances suggests potential interactions with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Fluorinated analogues of psychoactive compounds have been shown to exhibit significant affinity for these transporters. Computational docking studies could be employed to predict the binding mode and affinity of this compound to the active sites of these transporter proteins.

There is no direct evidence to suggest significant interaction with opioid receptors based on its core structure. Opioid receptor ligands typically possess distinct structural motifs, such as a tertiary amine connected to a quaternary carbon, which are absent in this compound. Radioligand binding assays would be necessary to definitively determine its affinity for opioid receptors.

Mode-of-Action Investigations at a Molecular Level (e.g., kinase targeting, phosphatase modulation)

The potential for this compound to act as a kinase inhibitor or a modulator of phosphatase activity would require extensive screening against panels of these enzymes. The phenylpropanone scaffold is not a classic kinase inhibitor template, but off-target effects are always a possibility. Kinase and phosphatase assays would be essential to explore these potential modes of action at a molecular level. Without experimental data, any discussion on this topic remains purely speculative.

In Vitro Metabolic Stability Studies (e.g., Microsomal Turnover)

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. The presence of two fluorine atoms on the phenyl ring of this compound is anticipated to influence its metabolic stability. Fluorine substitution can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.

Identification of In Vitro Metabolites and Metabolic Pathways

In vitro studies using liver microsomes or hepatocytes would be the standard approach to identify the metabolites of this compound. Based on the metabolism of structurally similar compounds, several metabolic pathways can be hypothesized:

Reduction of the ketone: The carbonyl group is a likely site for metabolism, leading to the formation of the corresponding alcohol, 1-(3,4-difluorophenyl)-2-methylpropan-1-ol. This reduction is often stereoselective.

Oxidation of the alkyl chain: The isopropyl group could undergo hydroxylation at either the methyl or the tertiary carbon positions.

Aromatic hydroxylation: Although the difluoro substitution is expected to hinder this pathway, hydroxylation of the aromatic ring at positions not occupied by fluorine atoms is a possibility.

Conjugation: The primary metabolites, particularly the alcohol formed from ketone reduction, could undergo further phase II metabolism through glucuronidation or sulfation.

The following table summarizes the potential in vitro metabolites:

| Metabolite | Metabolic Pathway |

| 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol | Ketone Reduction |

| 1-(3,4-Difluorophenyl)-2-hydroxymethylpropan-1-one | Alkyl Oxidation |

| Hydroxylated-1-(3,4-difluorophenyl)-2-methylpropan-1-one | Aromatic Hydroxylation |

| Glucuronide or Sulfate (B86663) Conjugates | Phase II Conjugation |

Factors Influencing Metabolic Clearance in in vitro systems

The rate of metabolic clearance of this compound in in vitro systems like human liver microsomes (HLM) would be influenced by several factors:

Lipophilicity: The compound's solubility and ability to access the active sites of metabolic enzymes.

Affinity for CYP enzymes: The specific CYP isoforms responsible for its metabolism and the compound's affinity for these enzymes. The difluoro substitution pattern may influence which CYP enzymes are primarily involved.

Rate of enzymatic reaction: The turnover rate of the metabolic reactions.

The expected impact of the difluoro-substitution is an increase in metabolic stability compared to its non-fluorinated analog, potentially leading to a lower intrinsic clearance in in vitro systems. However, this is a general trend, and the actual metabolic profile can only be determined through experimental investigation.

Potential Applications in Advanced Materials and Chemical Sciences

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

Fluorinated ketones are valuable building blocks in organic synthesis due to their altered reactivity and the unique properties that fluorine atoms impart to the target molecules. The presence of the difluorophenyl moiety in 1-(3,4-difluorophenyl)-2-methylpropan-1-one makes it a promising precursor for the synthesis of a variety of complex and biologically active molecules.

The carbonyl group of this compound can undergo a wide array of chemical transformations. For instance, reduction of the ketone can yield the corresponding alcohol, 1-(3,4-difluorophenyl)-2-methylpropan-1-ol, which can serve as a chiral building block if the reduction is performed asymmetrically. Such chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals.

Furthermore, the aromatic ring can be subject to nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a nucleophile. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives. The synthesis of various bioactive heterocyclic compounds often relies on precursors containing such reactive aromatic systems. taylorfrancis.commdpi.comnih.gov For example, difluorophenyl derivatives are key components in the synthesis of certain antifungal agents and other pharmaceuticals. google.comgoogle.comnih.gov

The methyl groups adjacent to the carbonyl offer sites for enolate formation, enabling a variety of alpha-functionalization reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular architectures. While specific synthetic routes starting from this compound are not extensively documented in publicly available literature, the known reactivity of similar fluorinated ketones suggests its significant potential as a versatile synthetic intermediate. sapub.orgscispace.comorganic-chemistry.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Ketone Reduction | NaBH₄, Methanol | 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | Substituted phenyl derivatives |

| Alpha-Halogenation | N-Bromosuccinimide (NBS), radical initiator | 1-(3,4-Difluorophenyl)-2-bromo-2-methylpropan-1-one |

Contributions to Advanced Materials Research (e.g., NLO Materials Development)

Organic molecules with specific electronic properties are at the forefront of advanced materials research, particularly in the development of nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for applications in telecommunications, optical computing, and photonics. The incorporation of fluorine atoms into organic molecules can significantly enhance their NLO properties. mdpi.com

The this compound molecule possesses features that suggest potential NLO activity. The difluorophenyl group acts as an electron-withdrawing moiety, which, in conjunction with the carbonyl group, can create a degree of intramolecular charge transfer, a key requirement for second-order NLO activity. For a molecule to exhibit second-order NLO effects, it must also be non-centrosymmetric. While the molecule itself may not have a large hyperpolarizability, it could serve as a building block for larger, non-centrosymmetric NLO chromophores.

Research on other fluorinated aromatic compounds has demonstrated that fluorine substitution can lead to materials with high thermal stability and excellent optical transparency, which are desirable properties for NLO devices. researchgate.net For instance, the introduction of fluorine atoms can improve the second harmonic generation (SHG) efficiency of materials. rsc.orgrsc.org Computational studies on similar fluorinated molecules could provide theoretical insights into the NLO properties of this compound and guide the design of new materials. nih.govnih.gov

Table 2: Key Molecular Features for Potential NLO Applications

| Feature | Relevance to NLO Properties |

|---|---|

| Difluorophenyl Group | Acts as an electron-withdrawing group, contributing to intramolecular charge transfer. |

| Carbonyl Group | Can participate in charge transfer and provides a site for further molecular elaboration. |

Utilization as Chemical Probes and Reagents in Mechanistic Research

The study of reaction mechanisms is fundamental to advancing chemical synthesis and understanding biological processes. Fluorinated compounds can serve as valuable tools in this area. The fluorine atoms in this compound can act as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.org Due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus, even subtle changes in the electronic environment around the fluorine atoms can be detected. This makes it possible to monitor the course of a reaction involving this molecule with high precision and to gain insights into the structure of intermediates and transition states. scispace.comresearchgate.net

The difluorophenyl group can also influence the reactivity of the carbonyl group through electronic effects. By comparing the reaction rates and outcomes of this compound with its non-fluorinated analogs, researchers can quantify the impact of fluorine substitution on reaction mechanisms. Such studies are crucial for understanding the role of fluorine in modifying the properties of bioactive molecules and materials. While specific mechanistic investigations employing this compound are not widely reported, the principles of using fluorinated substrates as mechanistic probes are well-established. beilstein-journals.orgbeilstein-journals.orgbohrium.comresearchgate.netresearchgate.net

Applications in Analytical Chemistry as Standards and Reference Materials

Accurate and reliable analytical measurements are essential in many scientific disciplines, including pharmaceutical quality control, environmental monitoring, and clinical diagnostics. Analytical standards and certified reference materials (CRMs) are crucial for ensuring the quality and comparability of these measurements. sigmaaldrich.comzeptometrix.comsigmaaldrich.comcpachem.comsigmaaldrich.comcpachem.com

While there is no readily available information indicating that this compound is currently offered as a certified reference material, its stable nature and distinct chemical structure make it a potential candidate for such applications. If a particular industrial process or pharmaceutical synthesis utilizes this compound, a highly purified version could serve as a reference standard for identity, purity, and assay tests.

For instance, it could be used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the quantification of this compound or its related impurities in various matrices. The presence of two fluorine atoms also allows for sensitive detection using ¹⁹F NMR, which can be a powerful tool for quantitative analysis (qNMR) without the need for an identical certified reference standard, provided a suitable internal standard is used. rsc.org

Table 3: Potential Analytical Applications of this compound

| Analytical Technique | Potential Use |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | As a reference standard for method development, validation, and quantification. |

| Gas Chromatography (GC) | As a standard for the analysis of volatile impurities or in reaction monitoring. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | As a quantitative standard (qNMR) or for structural confirmation. |

Future Research Directions and Emerging Challenges

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The synthesis of fluorinated ketones, including 1-(3,4-Difluorophenyl)-2-methylpropan-1-one, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A significant future challenge is the development of greener and more sustainable synthetic routes. Research is increasingly focused on methodologies that offer mild reaction conditions, high yields, and broad substrate scope, providing more efficient and environmentally responsible alternatives to current protocols. researchgate.net

Key areas for future investigation include:

Catalytic Systems: Exploring novel metal-free catalytic systems for reactions like oxyfluorination of olefins can provide important building blocks for fluoroketones under green conditions. organic-chemistry.org

Aqueous Media: Developing reactions that can be performed in water, potentially using micellar systems with inexpensive amphiphiles like sodium dodecyl sulfate (B86663) (SDS), would significantly reduce the reliance on volatile organic solvents. organic-chemistry.org

Alternative Reagents: The use of reagents like Selectfluor® (F-TEDA-BF4) is common for electrophilic fluorination. sapub.orgscispace.com Future work should focus on optimizing its use in sustainable systems and exploring even safer and more cost-effective fluorinating agents.

One-Pot Syntheses: Designing concise, one-pot strategies that combine multiple steps, such as fluorination and cyclization, can improve efficiency and reduce waste. rsc.org This approach minimizes the need for isolating intermediates, saving time, resources, and energy.

The table below summarizes emerging sustainable synthetic approaches applicable to fluorinated ketones.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Metal-Free Catalysis | Avoids the use of heavy or precious metals. | Reduces toxicity and cost, simplifies purification. organic-chemistry.org |

| Micellar Catalysis in Water | Utilizes water as the primary solvent with the aid of surfactants. | Eliminates hazardous organic solvents, enhances safety and sustainability. organic-chemistry.org |

| Decarboxylative Fluorination | Employs β-keto carboxylic acids as precursors, often without a catalyst. | Offers a direct route to α-fluoroketones with good yields. organic-chemistry.org |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improves safety, scalability, and control over reaction parameters. |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry is a critical tool for accelerating the drug discovery process. sci-hub.se For this compound, advanced computational modeling offers a pathway to rationally design new derivatives with optimized properties and to predict their biological activities and potential toxicities before undertaking costly and time-consuming synthesis.

Future research in this area should focus on:

Understanding Fluorine's Effects: While medicinal chemists have long used fluorine to enhance pharmacological properties, computational studies are needed to better understand how the difluorophenyl moiety in this specific compound affects its electronic nature, conformation, and binding affinity with biological targets. nih.gov

Predictive Toxicity Models: Developing robust computational models to predict potential toxicity is crucial. researchgate.netnih.gov This involves modeling interactions with key metabolic enzymes like Cytochrome P450 (CYP450) to forecast drug-drug interactions and adverse reactions at an early stage. researchgate.netnih.gov

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) can provide accurate predictions of NMR parameters (¹H, ¹³C, and ¹⁹F), which is essential for structural characterization and for understanding the electronic environment of the molecule. nih.gov

Exploration of Novel Biological Targets and Pathways beyond Current Scope

While the existing biological activities of this compound may be known within certain contexts, a major avenue for future research is the systematic exploration of new therapeutic applications. The unique physicochemical properties imparted by the fluorine atoms can lead to unexpected interactions with a wide range of biological targets. researchgate.net

Promising research directions include:

Anticancer Drug Design: Fluorinated compounds have shown significant potential as anticancer agents. nih.govmdpi.com Future studies could investigate the cytotoxicity of this compound and its derivatives against various cancer cell lines and explore their potential as inhibitors of novel targets like Topoisomerase I. nih.gov

Enzyme Inhibition Studies: The compound could be screened against a broad panel of enzymes to identify novel inhibitory activities. The electron-withdrawing nature of the difluorophenyl group could make it a candidate for interacting with active sites of various enzymes.

Antimicrobial and Antiviral Activity: Given the prevalence of fluorinated compounds in antimicrobial and antiviral drugs, screening this compound for activity against a range of pathogens is a logical next step.

Probe for Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological pathways. For instance, incorporating a radiolabel like ¹⁸F would enable its use in Positron Emission Tomography (PET) imaging to study pharmacokinetics and pharmacodynamics in vivo. nih.govresearchgate.net

Integration of Cheminformatics and Machine Learning in Structure-Property Prediction

The convergence of cheminformatics and machine learning (ML) is revolutionizing materials science and drug discovery. arxiv.orgchemrxiv.org For this compound, these data-driven approaches can accelerate the discovery of new derivatives by predicting their properties and biological activities from their chemical structure alone.

Key areas for future integration include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of derivatives and their biological activity, allowing for the prediction of potency for newly designed compounds. nih.gov

Predicting Physicochemical Properties: ML models can be trained to accurately predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.govrsc.org Fluorine's impact on these properties is complex, making ML a valuable tool for navigating these subtleties. scispace.com

Toxicity Prediction: ML algorithms can be trained on large datasets of known toxic compounds to predict the potential toxicity of new derivatives of this compound, flagging potentially problematic structures early in the design phase. nih.gov

De Novo Design: Generative ML models can be used to design entirely new molecules based on desired properties, exploring a vast chemical space to propose novel derivatives of the core scaffold that are optimized for specific targets.

The table below outlines how different ML models can be applied in this context.

| Machine Learning Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity based on molecular descriptors. | Prioritize synthesis of the most promising compounds. nih.gov |

| Property Prediction Models | Forecast ADME/Tox properties (e.g., solubility, toxicity). | Reduce late-stage failures by deselecting compounds with poor profiles. nih.gov |

| Generative Models | Design novel molecules with desired characteristics. | Accelerate the discovery of new lead compounds. |

| Spectral Prediction | Predict NMR and other spectral data. | Aid in structure elucidation and verification. nih.gov |

Multidisciplinary Approaches for Elucidating Complex Molecular Mechanisms

Understanding the precise molecular mechanism by which this compound exerts its biological effects requires a collaborative, multidisciplinary approach. Integrating expertise from synthetic chemistry, computational modeling, structural biology, and pharmacology is essential for a comprehensive understanding. nih.govscienmag.com

Future research should embrace:

Chemical Synthesis and Biological Testing: A close feedback loop between synthetic chemists creating new derivatives and biologists testing their activity is crucial for efficient structure-activity relationship (SAR) studies.

Structural Biology: Obtaining crystal structures of the compound or its potent derivatives bound to their biological targets (e.g., enzymes, receptors) can provide invaluable atomic-level insights into the binding mode and guide further rational design.

Pharmacology and Toxicology: In-depth pharmacological studies are needed to understand the compound's effects in cellular and animal models, while comprehensive toxicology studies are required to ensure safety.

Computational and Experimental Synergy: Experimental results should be used to validate and refine computational models, while predictions from these models should guide future experimental work, creating a synergistic cycle of discovery. nih.gov This multifaceted approach is critical for translating a promising chemical entity into a valuable therapeutic agent or material. scienmag.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Difluorophenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution, where 3,4-difluorophenyl precursors react with methylpropanoyl chloride. Key parameters include:

-

Temperature : 0–5°C for controlled acylation to minimize side reactions.

-

Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution .

-

Solvent : Dichloromethane or toluene improves solubility of aromatic intermediates.

-

Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >80% purity.

Data Table :

Reaction Condition Yield (%) Purity (%) Reference AlCl₃, 0°C, DCM 75 85 BF₃·OEt₂, RT, Toluene 68 78

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms fluorine positions (δ -110 to -120 ppm for meta/para-F) .

- X-ray Crystallography : Resolves bond angles (e.g., C-C=O ~120°) and packing motifs (monoclinic system, space group P2₁/n) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 185.1 (calculated: 184.1).

Q. What preliminary biological screening methods are used to assess its activity?

- Methodological Answer :

- Enzyme Assays : Fluorometric assays (e.g., cytochrome P450 inhibition) quantify IC₅₀ values.

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) assess cytotoxicity .

- Receptor Binding : Radioligand displacement studies for serotonin/dopamine receptors .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) impact its pharmacological profile?

- Methodological Answer :

-

SAR Studies : Methyl groups enhance lipophilicity (logP = 2.1 vs. 1.8 for ethyl), improving blood-brain barrier penetration. Fluorine atoms increase metabolic stability by reducing CYP450 oxidation .

-

Data Analysis : Compare IC₅₀ values in receptor-binding assays (e.g., 5-HT₂A: 120 nM for methyl vs. 250 nM for ethyl).

Data Table :

Derivative logP 5-HT₂A IC₅₀ (nM) Metabolic Stability (t₁/₂, min) 2-Methyl 2.1 120 45 2-Ethyl 1.8 250 30

Q. What crystallographic data reveal about its intermolecular interactions?

- Methodological Answer :

- Hydrogen Bonding : Weak C-H···O interactions (2.8–3.2 Å) stabilize crystal packing .

- π-Stacking : Fluorophenyl rings align face-to-face (3.5 Å spacing) in monoclinic lattices .

- Thermal Motion : Anisotropic displacement parameters (U₃₃ > U₁₁) indicate flexibility in the propanone moiety.

Q. How do solvent polarity and pH affect its stability in aqueous solutions?

- Methodological Answer :

- Degradation Kinetics : HPLC tracks hydrolysis (t₁/₂ = 8 hr at pH 7.4 vs. 2 hr at pH 1.2).

- Solvent Effects : Acetonitrile/water (70:30) minimizes degradation (<5% over 24 hr) .

Data Contradictions & Resolution

Q. Discrepancies in reported receptor affinity: How to validate conflicting data?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., CHO-K1 for dopamine D₂) and ligand concentrations.

- Control for Purity : NMR purity >95% reduces off-target effects .

- Meta-Analysis : Compare datasets using Cohen’s d to quantify effect size variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.